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Compound of Interest

3-(4-(Trifluoromethyl)phenyl)-1H-
Compound Name:
pyrazol-5-amine

cat. No.: B1315989

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the chemical properties, synthesis,
and potential biological activities of 3-(4-(Trifluoromethyl)phenyl)-1H-pyrazol-5-amine. Due
to the limited availability of in-depth research specifically on this compound, this guide
consolidates information from publicly available data and draws upon studies of structurally
similar pyrazole derivatives to present a representative technical profile.

Chemical Identification and Properties

CAS Number: While a specific CAS number for 3-(4-(Trifluoromethyl)phenyl)-1H-pyrazol-5-
amine is not readily available in public databases, it is listed under the MDL number
MFCDO06738295 by commercial suppliers.
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Property Data

Molecular Formula C1oHsF3Ns3

Molecular Weight 227.19 g/mol

IUPAC Name 3-(4-(trifluoromethyl)phenyl)-1H-pyrazol-5-amine
InChl Key HZZRLYJWBJHZHU-UHFFFAOYSA-N

SMILES Nclcc(n[nH]1)-c2ccc(cc2)C(F)(F)F

Physical Form Solid

Synthesis

A detailed, peer-reviewed synthesis protocol specifically for 3-(4-(Trifluoromethyl)phenyl)-1H-
pyrazol-5-amine is not extensively documented. However, the synthesis of structurally related
aminopyrazoles typically involves the cyclocondensation of a (3-ketonitrile with hydrazine or a
substituted hydrazine. The general synthetic approach is outlined below.

Representative Experimental Protocol

The synthesis of related compounds, such as 4-(4-Chlorophenyl)-1-methyl-3-trifluoromethyl-
1H-pyrazol-5-amine, provides a viable synthetic strategy.[1] This process involves the reaction
of an appropriately substituted acetonitrile with an ester, followed by cyclization with a
hydrazine.

Reaction Scheme:

4,4,4-Trifluoro-1-(4-(trifluoromethyl)phenyl)butane-1,3-dione| Cyclocondensation
(B-diketone precursor) >

Hydrazine Hydrate

3-(4-(Trifluoromethyl)phenyl)-1H-pyrazol-5-amine

Click to download full resolution via product page

General synthesis of 3-aryl-1H-pyrazol-5-amines.
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Materials:

4-Ethoxy-1,1,1-trifluoro-3-buten-2-one (or a similar 3-ketoester precursor)

4-(Trifluoromethyl)phenylhydrazine hydrochloride

An appropriate solvent (e.g., ethanol)

A base (e.g., triethylamine)

Procedure:

A solution of the [3-ketoester and 4-(trifluoromethyl)phenylhydrazine hydrochloride in ethanol
is prepared.

e Abase, such as triethylamine, is added to the mixture to neutralize the hydrochloride salt
and facilitate the reaction.

o The reaction mixture is heated under reflux for several hours until the reaction is complete,
as monitored by thin-layer chromatography.

e Upon cooling, the product may precipitate and can be collected by filtration.

» Further purification can be achieved by recrystallization from a suitable solvent or by column
chromatography.

Potential Biological Activity and Applications

While specific biological data for 3-(4-(Trifluoromethyl)phenyl)-1H-pyrazol-5-amine is scarce,
the pyrazole scaffold is a well-established pharmacophore in drug discovery. The presence of a
trifluoromethylphenyl group is often associated with enhanced metabolic stability and binding
affinity. Derivatives of 5-aminopyrazole have shown a wide range of biological activities.

Kinase Inhibition

Many pyrazole derivatives are potent kinase inhibitors.[2] They often act as ATP-competitive
inhibitors by binding to the hinge region of the kinase domain. The 5-amino group can form
crucial hydrogen bonds with the kinase backbone. Given its structure, 3-(4-
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(Trifluoromethyl)phenyl)-1H-pyrazol-5-amine is a candidate for screening against various
kinase targets, particularly those implicated in cancer and inflammatory diseases. For instance,
related 3-amino-1H-pyrazole derivatives have been developed as inhibitors of Cyclin-
Dependent Kinase 16 (CDK16).[2]

3-(4-(Trifluoromethyl)phenyl)
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Hypothetical binding mode in a kinase active site.

Anticancer and Anti-inflammatory Properties

Numerous studies have reported the anticancer and anti-inflammatory activities of pyrazole
derivatives.[3][4][5] For example, certain 3-aryl-4-alkylpyrazol-5-amines have demonstrated
anti-proliferation activities against osteosarcoma and lung cancer cell lines.[5] The anti-
inflammatory effects are often attributed to the inhibition of enzymes like COX and LOX.

Data on Structurally Related Compounds
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The following table summarizes biological activity data for pyrazole derivatives that are

structurally related to the topic compound.

Compound/Derivative .
Target/Activity
Class

Reported ICso/ECso

3-Amino-1H-pyrazole-based
L CDK16
inhibitors

ECso = 33 nM[2]

3-Aryl-4-alkylpyrazol-5-amines ~ U-2 OS (osteosarcoma) cells

ICs0 = 0.9 PM[5]

3-Aryl-4-alkylpyrazol-5-amines ~ A549 (lung cancer) cells

ICs0 = 1.2 uM[5]

Experimental Protocols for Biological Evaluation

The following are generalized protocols that can be adapted to evaluate the biological activity

of 3-(4-(Trifluoromethyl)phenyl)-1H-pyrazol-5-amine.

In Vitro Kinase Assay

This protocol outlines a general method for assessing the inhibitory activity of a compound

against a specific kinase.
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Workflow for an in vitro kinase inhibition assay.
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Cell Proliferation (MTT) Assay

This protocol is a standard colorimetric assay for assessing cell viability.
e Cell Culture: Maintain and culture the desired cancer cell lines under standard conditions.

e Seeding: Seed the cells into 96-well plates at an appropriate density and allow them to
adhere overnight.

o Treatment: Treat the cells with serial dilutions of 3-(4-(Trifluoromethyl)phenyl)-1H-pyrazol-
5-amine for 48-72 hours.

e MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
solution to each well and incubate for 2-4 hours.

e Formazan Solubilization: Add a solubilizing agent, such as DMSO, to dissolve the formazan
crystals.

o Absorbance Reading: Measure the absorbance at approximately 570 nm using a microplate
reader.

o Data Analysis: Calculate the percentage of cell viability relative to the untreated control and
determine the ICso value.

Conclusion

3-(4-(Trifluoromethyl)phenyl)-1H-pyrazol-5-amine is a chemical entity with significant
potential for drug discovery, particularly in the areas of oncology and inflammation, based on
the well-documented activities of the pyrazole scaffold. While specific, in-depth studies on this
particular molecule are limited, the available information on related compounds provides a
strong rationale for its further investigation. The synthetic routes are generally well-established
for this class of compounds, and a variety of standard biological assays can be employed to
elucidate its pharmacological profile. Future research should focus on detailed synthesis and
purification, comprehensive screening against a panel of kinases and cancer cell lines, and
subsequent mechanism of action studies to fully characterize the therapeutic potential of this
compound.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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